(4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone
Overview
Description
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C12H21FN2O and its molecular weight is 228.31 g/mol. The purity is usually 95%.
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Mechanism of Action
- However, piperidine derivatives have been associated with various biological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory effects .
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
- Information on absorption is not available. The volume of distribution is unknown. Details about metabolism are lacking. No data on excretion. The compound’s properties (lipophilicity, solubility, etc.) would influence its bioavailability .
Biochemical Analysis
Biochemical Properties
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as cytochrome P450 can lead to its metabolism and subsequent biochemical effects. Additionally, it may bind to specific proteins, altering their function and influencing biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. It can also affect gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with enzymes can result in changes in their activity, affecting downstream biochemical pathways. Additionally, it can influence gene expression by binding to DNA or interacting with transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s activity significantly changes at specific dosage levels. High doses of the compound can result in toxicity, affecting various organs and systems in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its metabolism and the formation of metabolites. These metabolic pathways can influence the compound’s activity and its effects on biochemical processes. Additionally, the compound’s interaction with cofactors can affect metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s distribution within different cellular compartments and tissues, impacting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
[4-(fluoromethyl)piperidin-1-yl]-piperidin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O/c13-9-10-3-7-15(8-4-10)12(16)11-1-5-14-6-2-11/h10-11,14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYIGBFCEHSLRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(CC2)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.